molecular formula C17H26O2 B14164112 2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- CAS No. 61826-52-6

2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)-

Cat. No.: B14164112
CAS No.: 61826-52-6
M. Wt: 262.4 g/mol
InChI Key: JQKOBLAHVJOOFB-CWQZNGJJSA-N
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Description

2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- is a complex organic compound with a unique structure It is characterized by its hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene core, which is further functionalized with a methanol and formate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- typically involves multiple steps. The starting material is often a naphthalene derivative, which undergoes a series of hydrogenation and methylation reactions to form the hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene core. The methanol group is introduced through a hydroxylation reaction, and the formate group is added via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives under high pressure and temperature. The methylation can be achieved using methyl iodide in the presence of a strong base. The hydroxylation and esterification steps are typically carried out using specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The formate group can be reduced to a hydroxyl group.

    Substitution: The hydrogen atoms on the naphthalene core can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2H-2,4a-Methanonaphthalene-8-aldehyde or 2H-2,4a-Methanonaphthalene-8-carboxylic acid.

    Reduction: Formation of 2H-2,4a-Methanonaphthalene-8-methanol.

    Substitution: Formation of halogenated derivatives of the naphthalene core.

Scientific Research Applications

2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- involves its interaction with specific molecular targets. The methanol and formate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The naphthalene core can interact with hydrophobic regions of proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
  • 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-
  • Isolongifolene

Uniqueness

2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

61826-52-6

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

[(8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl]methyl formate

InChI

InChI=1S/C17H26O2/c1-15(2)7-5-12(10-19-11-18)14-16(3,4)13-6-8-17(14,15)9-13/h11,13H,5-10H2,1-4H3/t13-,17?/m0/s1

InChI Key

JQKOBLAHVJOOFB-CWQZNGJJSA-N

Isomeric SMILES

CC1(CCC(=C2C13CC[C@@H](C3)C2(C)C)COC=O)C

Canonical SMILES

CC1(CCC(=C2C13CCC(C3)C2(C)C)COC=O)C

Origin of Product

United States

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